(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[310]hexane-2-carboxylic acid is a complex organic compound known for its unique bicyclic structure
Mechanism of Action
Target of Action
It is known that the tert-butoxycarbonyl group (t-boc) is widely used in synthetic organic chemistry . It is often used as a protecting group for amines in organic synthesis .
Mode of Action
The compound introduces the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable when performed using flow microreactor systems .
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group can significantly influence the reactivity of the organic compounds and thus affect various biochemical pathways .
Pharmacokinetics
The use of flow microreactor systems for the introduction of the tert-butoxycarbonyl group has been reported to be more efficient and sustainable , which could potentially impact the bioavailability of the compound.
Result of Action
The introduction of the tert-butoxycarbonyl group into organic compounds can significantly influence their reactivity . This can lead to the synthesis of a variety of new compounds with potential applications in different fields, such as pharmaceuticals and materials science .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the use of flow microreactor systems has been reported to enhance the efficiency and versatility of the introduction of the tert-butoxycarbonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors to ensure the correct stereochemistry.
Cyclization: A key step involves the formation of the bicyclic structure through a cyclization reaction, often facilitated by a base or a catalyst.
Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Chemistry:
Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of biological pathways.
Biological Probes: It can be used as a probe to study biological systems and interactions.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar protective groups.
Cyclohexanecarboxylic Acid: Shares the carboxylic acid functionality and can undergo similar reactions.
Azabicyclo Compounds: Other azabicyclic compounds with different substituents or ring sizes.
Uniqueness: (1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both the Boc-protected amine and carboxylic acid groups. This combination of features makes it particularly useful in synthetic chemistry and drug development.
Properties
IUPAC Name |
(1R,2R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWMQNSZCUYSJJ-BWZBUEFSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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